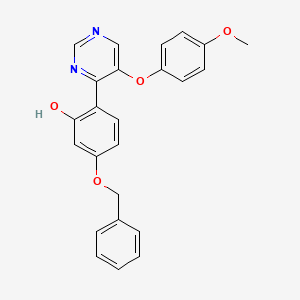

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol

Description

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol is a pyrimidine-derived phenolic compound featuring a benzyloxy group at the 5-position and a 4-methoxyphenoxy-substituted pyrimidine ring at the 2-position.

Properties

IUPAC Name |

2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-28-18-7-9-19(10-8-18)30-23-14-25-16-26-24(23)21-12-11-20(13-22(21)27)29-15-17-5-3-2-4-6-17/h2-14,16,27H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHQVIBXWITYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with 4-methoxyphenol in the presence of a base such as potassium carbonate.

Attachment of the Benzyloxy Group: The final step involves the etherification of the phenol group with benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Electronic and Steric Properties

The compound’s pyrimidine core and substituents differentiate it from analogs:

Key Observations :

- The target compound lacks electronegative halogens (e.g., F, Cl) but includes a methoxy group, balancing hydrophilicity and aromatic interactions.

- NSC 94996 (methylthio analog) shows higher lipophilicity (logP ~2.8 estimated) but reduced solubility in polar solvents compared to the target compound .

- Fluorinated analog () exhibits improved metabolic stability due to C-F bond resistance to oxidation, a feature absent in the methoxy-dominated target compound.

Solubility and Stability

- Target Compound: Predicted moderate solubility in DMSO and methanol (similar to NSC 94996 ), but reduced aqueous solubility due to the bulky benzyloxy group.

- Chromeno-pyrimidinones (): Chlorine substituents and fused rings further reduce solubility (<10 µg/mL in water), limiting bioavailability without formulation aids.

Hydrogen Bonding and Crystal Packing

The phenol and pyrimidine groups in the target compound enable hydrogen-bonded networks, as observed in Etter’s graph set analysis (e.g., R₂²(8) motifs) . Comparatively, chlorophenyl analogs () exhibit weaker H-bonding due to steric hindrance from chlorine.

Pharmacological Potential

- Target Compound: The methoxyphenoxy group may enhance binding to kinases or estrogen receptors (common in pyrimidine-based drugs), though direct data are lacking.

- Fluorinated Analog (): Fluorine’s electronegativity improves target affinity (e.g., kinase inhibition IC50 ~50 nM in some studies ), suggesting the target compound may require optimization for similar potency.

Biological Activity

5-(Benzyloxy)-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with benzyloxy and methoxyphenoxy substituents, which contribute to its chemical reactivity and biological properties. The structure can be summarized as follows:

- Chemical Formula : C20H20N2O4

- Molecular Weight : 348.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptors : It may bind to receptors that modulate cell signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa cells with an IC50 value indicating significant potency.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent against specific pathogens.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxic effects on HeLa cells with an IC50 of 20 µM. |

| Study 2 | Showed inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory conditions. |

| Study 3 | Evaluated antimicrobial properties against Gram-positive bacteria, showing moderate activity at higher concentrations. |

Case Study: Anticancer Potential

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines through apoptosis induction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.